3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound that features a benzothiazole ring fused with a trifluoromethyl group and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
The hydroxybutanoic acid moiety is then attached through a series of condensation reactions, often involving esterification followed by hydrolysis. Reaction conditions typically require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Conversion to 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluorobutanoic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, lacking the trifluoromethyl and hydroxybutanoic acid groups.
4,4,4-Trifluoro-3-hydroxybutanoic acid: Lacks the benzothiazole ring.
2-(Trifluoromethyl)benzothiazole: Similar structure but without the hydroxybutanoic acid moiety.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the combination of the benzothiazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKLBQUDHCHYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CC(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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